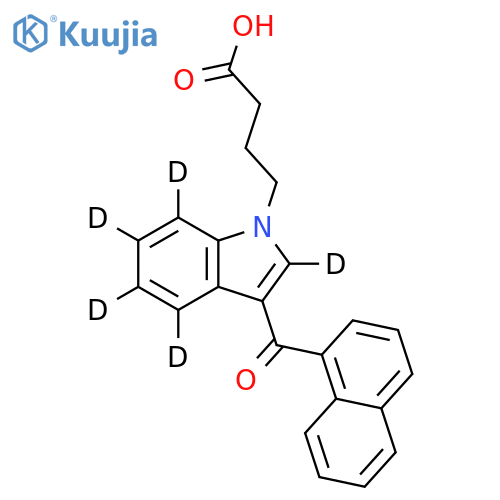Cas no 1320363-50-5 (JWH 073 N-butanoic acid metabolite-d5)

1320363-50-5 structure
商品名:JWH 073 N-butanoic acid metabolite-d5
JWH 073 N-butanoic acid metabolite-d5 化学的及び物理的性質
名前と識別子
-
- JWH 073 N-butanoic acid metabolite-d5
- 4-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid
- 1320363-50-5
- JWH-073 (indole-d5) Butanoic Acid (1mg/ml in Acetonitrile)
- DTXSID101016342
- JWH-073 (Indole-d5) Butanoic Acid
- HY-120952S
- CS-0374483
- 4-(3-(1-naphthoyl)-1H-indol-1-yl)-2,4,5,6,7-d5-butanoic acid
- YQRYKVLRMJAKGU-SSSCKAOJSA-N
-
- インチ: InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26)/i3D,4D,10D,12D,15D
- InChIKey: YQRYKVLRMJAKGU-SSSCKAOJSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C([2H])N(CCCC(=O)O)C4=C([2H])C([2H])=C([2H])C([2H])=C34
計算された属性
- せいみつぶんしりょう: 362.16787720Da
- どういたいしつりょう: 362.16787720Da
- 同位体原子数: 5
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 59.3Ų
JWH 073 N-butanoic acid metabolite-d5 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| AN HUI ZE SHENG Technology Co., Ltd. | J211287-10mg |
4-(3-(1-naphthoyl)-1h-indol-1-yl-2,4,5,6,7-d5)butanoicacid |
1320363-50-5 | 10mg |
¥13200.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | J211287-1mg |
4-(3-(1-naphthoyl)-1h-indol-1-yl-2,4,5,6,7-d5)butanoicacid |
1320363-50-5 | 1mg |
¥1650.00 | 2023-09-15 |
JWH 073 N-butanoic acid metabolite-d5 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
1320363-50-5 (JWH 073 N-butanoic acid metabolite-d5) 関連製品
- 61549-49-3(9-Decenenitrile)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
